Isopropoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of isopropoxybenzene and its derivatives has been a subject of study to enhance the efficiency and applicability of this compound in organic synthesis. One notable method involves the end-quenching of TiCl4-catalyzed quasiliving polyisobutylene with alkoxybenzenes, including isopropoxybenzene, which allows for direct chain-end functionalization. This method demonstrates the versatility of isopropoxybenzene in polymer science, providing a pathway for creating functionally diverse materials (Morgan, Martínez-Castro, & Storey, 2010).
Molecular Structure Analysis
Isopropoxybenzene's molecular structure offers insights into its chemical reactivity and interactions. Studies involving reactions with triruthenium dodecacarbonyl have shed light on the structural configurations resulting from such interactions, illustrating the compound's ability to engage in complex formations (Blake et al., 1996). These investigations are crucial for understanding the fundamental aspects of isopropoxybenzene's behavior in chemical processes.
Scientific Research Applications
Polymerization and End-Quenching
- End-Quenching of Polymerizations : Isopropoxybenzene is utilized in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This process involves alkoxybenzenes like isopropoxybenzene, which effectively terminates the polymerization, allowing for direct chain-end functionalization. The reactions were tolerant of various temperatures and were unimpeded by different olefin termini (Morgan, Martínez-Castro, & Storey, 2010).
Catalyst Studies
- Influence on Catalytic Activities : Research has explored Hoveyda–Grubbs-like catalysts with the isopropoxybenzene part replaced by benzofuran derivatives. Computational methods showed some complex modifications involving isopropoxybenzene as good candidates for potent metathesis catalysts, with lower activation free energies compared to the Hoveyda–Grubbs catalyst (Trzaskowski & Ostrowska, 2016).
Photoswitching Studies
- Azobenzene Photoswitching : Studies on amidoazobenzene derivatives, which include isopropoxybenzene, found that these compounds can undergo photoswitching using green and blue light, avoiding the need for UV light. This is significant for applications in biological systems where UV light can be harmful (Beharry, Sadovski, & Woolley, 2011).
Sensor Development
- Voltammetric Analysis : Isopropoxybenzene has been studied in the context of developing sensors for dihydroxybenzene isomers. Modified electrodes with carbon nanotubes showed an enhanced electrocatalytic response towards these compounds, indicating potential applications in environmental analysis and chemical industry (Ding et al., 2005).
Environmental Applications
- Removal of Environmental Pollutants : Research involving the adsorption and removal of nitrobenzene, a harmful environmental pollutant, has been conducted using materials like graphene oxide and nanocrystalline hydroxyapatite. These studies are crucial for environmental cleanup and managing industrial waste (Wei et al., 2010; Mousavi et al., 2020).
Biological Studies
- Sea Urchin Embryo Studies : A synthetic derivative of polyalkoxybenzenes, which includes isopropoxybenzene, has been used in studies involving sea urchin embryos. It was found to cause selective loss of motile cilia in these embryos, providing a tool for studying ciliary function in embryogenesis (Semenova et al., 2008).
Safety And Hazards
properties
IUPAC Name |
propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNMJJNWXVKJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181834 | |
Record name | Isopropyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropoxybenzene | |
CAS RN |
2741-16-4 | |
Record name | (1-Methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2741-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.